2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, also known as (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide, is an organic compound characterized by the presence of a cyano group and two hydroxyl groups on a phenyl ring. This compound is notable for its potential biological activities and applications in synthetic chemistry. It is classified under the category of phenolic compounds and is recognized for its structural features that include both aromatic and aliphatic components.
The synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid typically involves a Knoevenagel condensation reaction. This process includes the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetamide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often employed to facilitate the reaction.
The molecular formula of 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is , with a molecular weight of approximately 204.18 g/mol. The compound features a cyano group (), two hydroxyl groups (), and an enamide linkage that contributes to its reactivity.
This structural information indicates the compound's potential for various chemical interactions due to the presence of multiple functional groups.
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets within biological systems. The dihydroxyphenyl group may participate in redox reactions that modulate oxidative stress, while the cyano group and enamide linkage can interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved in its biological activity.
The compound has been characterized by various analytical methods, including NMR spectroscopy and mass spectrometry, confirming its structure and purity.
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid has significant applications in scientific research:
This compound's unique structural features make it valuable for further research into its biological effects and applications in medicinal chemistry.
The foundational synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid relies on Knoevenagel condensation between 3,4-dihydroxybenzaldehyde and cyanoacetamide/cyanoacetic acid. This electrophile-nucleophile pairing exploits the aldehyde’s electrophilicity and the active methylene group’s acidity (pKₐ ∼9–10 in cyanoacetamide). The reaction proceeds via a carbinolamine intermediate that dehydrates to form the thermodynamically stable (E)-configured α,β-unsaturated product [5]. Regioselectivity challenges emerge from competing reactions:
Table 1: Regioselective Synthesis Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 3–4 | 65–70 | >90 |
| Potassium carbonate | Methanol | 60 | 6 | 58 | 85 |
| Pyridinium acetate | Toluene | 110 | 2 | 72 | 92 |
Optimal regiocontrol is achieved using pyridine-derived catalysts in aprotic solvents (e.g., toluene), which minimize catechol oxidation while accelerating dehydration [6]. Recrystallization from aqueous ethanol isolates the product as crystalline solids (mp 201–204°C), confirmed via ¹H NMR (δ 6.8–7.6 ppm, aromatic; δ 8.1 ppm, =CH-) [7].
Solvent selection and energy minimization are pivotal for sustainable synthesis. Water-ethanol mixtures (4:1 v/v) replace hazardous aprotic solvents, leveraging the compound’s moderate water solubility (∼1.2 g/L at 25°C) from hydrogen-bonding hydroxyl groups [4] [5]. Solvent-free mechanochemistry using ball mills achieves 93% yield in 15 minutes, reducing E-factors to 0.5 [6]. Additional strategies:
Table 3: Green Synthesis Efficiency Metrics
| Method | Solvent | Energy Input | Yield (%) | PMI* | E-Factor |
|---|---|---|---|---|---|
| Solvent-free ball mill | None | Mechanical | 93 | 1.2 | 0.5 |
| Microwave (ethanol) | Ethanol | 250 W | 88 | 3.8 | 2.7 |
| SL-PTC (K₂CO₃/crown ether) | Toluene (5%) | 60°C | 85 | 4.1 | 3.2 |
| Conventional reflux | Ethanol | Reflux | 70 | 8.6 | 6.1 |
| Process Mass Intensity: total mass used/product mass |
Strategic alterations to the catechol, cyano, and carboxylic acid groups modulate bioactivity profiles.
Selective O-methylation (CH₃I/K₂CO₃) yields 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, enhancing lipophilicity (log P +0.8) and membrane permeability. This derivative shows 5-fold increased antiplatelet activity (IC₅₀ = 2.1 μM) versus parent (IC₅₀ = 10.5 μM) by targeting COX-2 more effectively [6] [8]. Dimethoxy analogues (e.g., (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid) exhibit 92% antioxidant activity (DPPH assay) but reduced anticancer effects [7].
Coupling the carboxylic acid with propargyl alcohol (DCC/DMAP catalysis) generates the alkyne-functionalized ester 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid 3-phenylprop-2-enyl ester. This "click chemistry" handle enables triazole formation, boosting antimicrobial activity (MIC = 8 μg/mL against S. aureus) [3] [5]. Amidation with tyramine yields Tyrphostin AG30 analogues that activate mast-cell MAPK/NF-κB pathways, promoting angiogenesis [8].
Selective cyano reduction (H₂/Pd-C) forms 2-amino-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, a tyrosine analogue inhibiting kinase phosphorylation (IC₅₀ = 0.8 μM for EGFR) [9]. Quinoline-fused derivatives (via Rh-catalyzed carbonylation) demonstrate dual antitumor/antiseptic properties by intercalating DNA (Kd = 10⁻⁷ M) [9].
Table 4: Bioactivity Enhancement via Structural Modification
| Derivative | Key Structural Change | Bioactivity Enhancement | Mechanistic Insight |
|---|---|---|---|
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | Monomethoxylation | 5× ↑ antiplatelet activity | COX-2 inhibition, IC₅₀ = 2.1 μM |
| Propargyl ester | Ester + alkyne handle | MIC 8 μg/mL (S. aureus) | Membrane disruption |
| 2-Amino-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | Cyano → amine | EGFR kinase inhibition, IC₅₀ = 0.8 μM | ATP-binding site competition |
| Quinoline-fused analogue | Ring annulation | DNA intercalation, Kd = 10⁻⁷ M | Dual antitumor/antiseptic activity |
These targeted modifications demonstrate the compound’s versatility as a scaffold for drug discovery, balancing redox activity, and receptor specificity [5] [6] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6